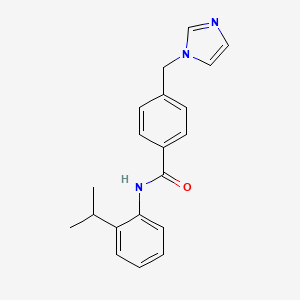
4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide involves its ability to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibition has been shown to induce cell death in cancer cells, while tankyrase inhibition has been shown to have potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide have been extensively studied. This compound has been shown to induce cell death in cancer cells, while also exhibiting neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide in lab experiments include its ability to selectively inhibit the activity of certain enzymes, as well as its potential therapeutic applications in cancer and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity, as well as the need for further optimization of its synthesis method to produce higher yields.
Direcciones Futuras
There are numerous future directions for the study of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide. One potential direction is the further optimization of its synthesis method to produce higher yields and reduce potential toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential therapeutic applications in various diseases. Finally, the development of novel analogs of this compound may lead to the discovery of even more potent and selective inhibitors of PARP and tankyrase.
In conclusion, 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied, with the potential for further research and development in the future.
Métodos De Síntesis
The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide involves the reaction of 2-isopropylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1H-imidazole-1-methanol. The final product is obtained by reacting the intermediate with 4-aminobenzamide. This method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
The potential applications of 4-(1H-imidazol-1-ylmethyl)-N-(2-isopropylphenyl)benzamide in scientific research are numerous. This compound has been studied for its potential as a therapeutic agent in cancer treatment, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. It has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15(2)18-5-3-4-6-19(18)22-20(24)17-9-7-16(8-10-17)13-23-12-11-21-14-23/h3-12,14-15H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNQWJBWPNHISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6111089.png)
![2-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6111096.png)
![2-(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B6111103.png)
![{3-(4-fluorobenzyl)-1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6111112.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B6111113.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(3-thienyl)acetamide](/img/structure/B6111119.png)
![4-[(1H-benzimidazol-2-ylmethyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6111125.png)
![2-[4-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6111143.png)
![N-(3'-methyl-4-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B6111147.png)
![N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6111151.png)
![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6111155.png)

![3-(3-methylbutyl)-5-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6111188.png)
![2-{1-benzyl-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111189.png)